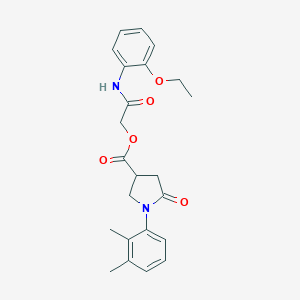
2-(2-Ethoxyanilino)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxyanilino)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EDP-420, and it belongs to the class of pyrrolidine carboxylates.
Wirkmechanismus
The mechanism of action of EDP-420 is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, EDP-420 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
EDP-420 has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting tumor growth. Additionally, EDP-420 has been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EDP-420 is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. Additionally, EDP-420 has been found to have low toxicity in normal cells, which is important for minimizing side effects. However, one limitation of EDP-420 is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on EDP-420. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the mechanism of action of EDP-420 in more detail. Finally, clinical trials could be conducted to evaluate the safety and efficacy of EDP-420 in humans, with the goal of developing a new cancer therapy.
Synthesemethoden
The synthesis of EDP-420 involves the reaction of 2-(2-ethoxyanilino)-2-oxoethyl chloride with 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
EDP-420 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. Additionally, EDP-420 has been found to be effective in inhibiting the growth and proliferation of cancer cells.
Eigenschaften
Molekularformel |
C23H26N2O5 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-4-29-20-11-6-5-9-18(20)24-21(26)14-30-23(28)17-12-22(27)25(13-17)19-10-7-8-15(2)16(19)3/h5-11,17H,4,12-14H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
XSTNZQCOLILKLX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)



![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)

![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)